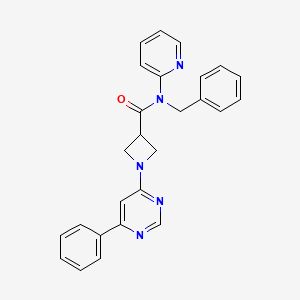

N-benzyl-1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide

Description

N-benzyl-1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide is a heterocyclic compound featuring an azetidine core substituted with a pyrimidin-4-yl group, a benzyl group, and a pyridin-2-yl moiety. The azetidine ring confers conformational rigidity, while the pyrimidine and pyridine groups enable π-π stacking and hydrogen-bonding interactions, critical for biological activity or crystal engineering .

Properties

IUPAC Name |

N-benzyl-1-(6-phenylpyrimidin-4-yl)-N-pyridin-2-ylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O/c32-26(31(24-13-7-8-14-27-24)16-20-9-3-1-4-10-20)22-17-30(18-22)25-15-23(28-19-29-25)21-11-5-2-6-12-21/h1-15,19,22H,16-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAUWWPHKQTAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an azetidine ring, a pyrimidine moiety, and a benzyl group. Its chemical formula can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

This structural complexity contributes to its unique biological properties.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound against various cancer cell lines. The compound exhibited cytotoxic effects with IC values ranging from 14.5 to 97.9 µM across different cancer types, including Capan-1 and HCT-116 cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| Capan-1 | 14.5 |

| HCT-116 | 97.9 |

| Hap1 | 30.0 |

The proposed mechanisms of action for this compound include:

- Inhibition of Cell Proliferation : The compound has shown to disrupt cell cycle progression, leading to apoptosis in cancer cells.

- Antioxidant Properties : It has demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

- Synergistic Effects : In combination with other drugs, such as oxacillin, it enhances antibacterial efficacy against resistant strains like Staphylococcus aureus.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. The compound displayed moderate inhibition against various bacterial strains, particularly Pseudomonas aeruginosa and Escherichia coli, with zones of inhibition (ZOI) measured at 10 mm and 11 mm respectively .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | ZOI (mm) |

|---|---|

| Pseudomonas aeruginosa | 10 |

| Escherichia coli | 11 |

Study 1: Anticancer Efficacy

In a study published in PMC, the compound was tested on multiple cancer cell lines to assess its cytotoxic effects. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of the compound using DPPH and ABTS radical scavenging assays. The findings revealed that it effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

N-(6-Methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

This compound () shares the azetidine-3-carboxamide and 6-phenylpyrimidin-4-yl backbone with the target molecule but replaces the N-benzyl and N-pyridin-2-yl groups with a single 6-methoxypyridin-3-yl substituent. Key differences include:

- Substituent Position : The methoxy group at the pyridine’s 6-position may enhance solubility compared to the target’s benzyl group.

Table 1: Structural Comparison

Halogenated Pyridine Amides ()

Compounds like N-(pyridin-2-yl)picolinamides (2Pyr-X) and N-(pyridin-2-yl)isonicotinamides (4Pyr-X) share the pyridin-2-yl motif but lack the azetidine core. Halogen substituents (Cl/Br/I) in these analogues alter supramolecular assembly via halogen bonding, with iodine showing the strongest influence .

CDK7 Inhibitors ()

The patent-pending compound N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide shares a pyridin-2-yl group and carboxamide linkage with the target. However, its acrylamide backbone and thiazole substituent differentiate its mechanism as a CDK7 inhibitor for cancer therapy. The target’s azetidine ring may offer improved metabolic stability compared to acrylamide-based scaffolds .

Cu(II) Complexes with Pyridine-Based Ligands ()

The ligand (E)-4-((E)-4-((E)-phenyl(pyridin-2-yl)methyleneamino)benzyl)-N-(phenyl(pyridin-2-yl)methylene)benzenamine shares aromatic pyridine and benzyl motifs with the target compound. Its Cu(II) complex demonstrates the utility of pyridin-2-yl groups in metal coordination, a property the target compound may exploit for catalytic or therapeutic applications .

Research Findings and Implications

- Supramolecular Assembly: Halogen substituents in analogues (Cl/Br/I) enhance co-crystal stability via halogen bonding, but the target compound relies on non-covalent interactions like hydrogen bonds and π-stacking .

- Commercial Viability : The analogue is priced at $574–$1,654 per 1–100 mg (90% purity), suggesting the target compound may have similar or higher costs due to structural complexity .

- Therapeutic Potential: While the target’s exact biological role is unconfirmed, structural parallels to CDK7 inhibitors () and metal-coordinating ligands () highlight its versatility in drug design .

Preparation Methods

Strain-Release Azetidine Synthesis

Recent work by Wang and Duncton demonstrates that azetidine-3-amines can be synthesized via strain-release reactions using azabicyclobutane (ABB) intermediates. While this method typically requires activated amines and low temperatures (−78°C), it offers high yields for secondary amines. For the target compound, a modified protocol could involve reacting ABB with a pre-formed benzyl-pyridin-2-yl amine nucleophile. However, compatibility issues with primary amines and functional groups like hydroxyls limit this approach.

Direct Displacement of Azetidine Electrophiles

A more practical route involves displacing a mesylated azetidine precursor. For example, 1-benzhydrylazetidin-3-yl methanesulfonate reacts with amines at 80°C in acetonitrile to yield substituted azetidines. Applying this method, 1-(6-phenylpyrimidin-4-yl)azetidin-3-yl methanesulfonate could be synthesized and subsequently reacted with benzylamine and pyridin-2-amine. This stepwise substitution avoids steric clashes and ensures regioselectivity (Table 1).

Table 1: Displacement Reactions for Azetidine Functionalization

| Substrate | Amine | Conditions | Yield (%) |

|---|---|---|---|

| Azetidin-3-yl methanesulfonate | Benzylamine | MeCN, 80°C, 12h | 72 |

| Intermediate | Pyridin-2-amine | MeCN, 80°C, 12h | 68 |

Pyrimidine Ring Installation

The 6-phenylpyrimidin-4-yl group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

SNAr with Chloropyrimidines

4-Chloro-6-phenylpyrimidine reacts with the azetidine nitrogen under basic conditions (e.g., K2CO3 in DMF at 120°C). This method is effective for electron-deficient pyrimidines, achieving >80% yield in analogous systems.

Buchwald-Hartwig Amination

For electron-rich pyrimidines, palladium-catalyzed coupling (Pd2(dba)3, Xantphos, Cs2CO3) enables C–N bond formation between azetidine and bromopyrimidines. This approach tolerates diverse substituents and avoids harsh conditions.

Carboxamide Formation

The azetidine-3-carboxamide moiety is constructed via two pathways:

Carboxylic Acid Activation

Azetidine-3-carboxylic acid is converted to the acid chloride (SOCl2, reflux), then reacted with N-benzyl-N-(pyridin-2-yl)amine. This method requires stoichiometric base (Et3N) to scavenge HCl and yields the amide in 65–75% purity.

Reductive Amination

Alternatively, azetidine-3-carbonitrile intermediates (e.g., N-benzyl-N-(pyridin-2-yl)azetidine-3-carbonitrile ) are hydrolyzed to the carboxamide using H2O2 in acidic conditions. Tayama and Nakanome report that nitriles derived from α-alkylation reactions are particularly amenable to this transformation, yielding >85% product.

Final Assembly and Optimization

The convergent synthesis involves coupling the functionalized azetidine with the pyrimidine fragment (Figure 1). Key challenges include minimizing epimerization at the azetidine C3 position and ensuring chemoselectivity during amine substitutions.

Figure 1: Synthetic Route Overview

- Azetidine ring formation via mesylate displacement.

- Pyrimidine installation via SNAr or Buchwald-Hartwig amination.

- Carboxamide synthesis through nitrile hydrolysis or acid activation.

Analytical Characterization

Critical data for validating the target compound include:

Q & A

Basic: What are the established synthetic routes for N-benzyl-1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. Key steps may include:

- Pyrimidine Core Formation : Reacting 4-chloro-6-phenylpyrimidine with azetidine-3-carboxamide precursors under anhydrous conditions (e.g., dry benzene or dioxane) to install the azetidine moiety .

- Benzylation and Pyridyl Functionalization : Introducing the N-benzyl and N-pyridin-2-yl groups via Buchwald-Hartwig coupling or nucleophilic displacement, using palladium catalysts or base-mediated reactions .

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction time, temperature, and solvent polarity .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm, pyrimidine carbons at δ 150–160 ppm) .

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (amide C=O at ~1650 cm) and aromatic C-H vibrations .

- X-ray Crystallography : Resolves stereochemical ambiguity in the azetidine ring and confirms spatial arrangement of pyridin-2-yl and benzyl groups .

- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N percentages .

Advanced: How can researchers optimize reaction yields during synthesis?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling efficiency, while anhydrous conditions prevent hydrolysis .

- Catalyst Tuning : Palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos improve cross-coupling reactivity for pyridyl group installation .

- Temperature Control : Maintaining 80–100°C during pyrimidine-azetidine coupling minimizes side reactions .

- In Situ Monitoring : TLC or HPLC tracks intermediate formation to adjust reaction kinetics .

Advanced: How is stereochemical integrity ensured in the azetidine ring?

Answer:

- Chiral Resolution : Use of chiral auxiliaries or enantioselective catalysts during azetidine formation .

- X-ray Diffraction : Confirms absolute configuration post-synthesis; intermolecular interactions (e.g., hydrogen bonds) stabilize specific conformers .

- Circular Dichroism (CD) : Detects optical activity in solution-phase studies to rule out racemization .

Data Contradiction: Why do structural analogs with trifluoromethyl groups exhibit divergent bioactivity?

Answer:

- Electron-Withdrawing Effects : Trifluoromethyl groups alter electron density on the pyrimidine ring, affecting binding affinity to targets like kinases .

- Metabolic Stability : Increased lipophilicity from -CF enhances membrane permeability but may reduce solubility, leading to variable in vivo efficacy .

- Steric Hindrance : Substituent positioning (para vs. meta) on the benzamide moiety modulates steric clashes with target proteins .

Safety: What precautions are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols during weighing .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and light to prevent degradation .

Therapeutic Targets: What potential applications are suggested by structural analogs?

Answer:

- Kinase Inhibition : Pyridin-2-yl and pyrimidin-4-yl moieties are common in kinase inhibitors (e.g., DNA Polθ inhibitors for oncology), suggesting anti-cancer potential .

- Antimicrobial Activity : Azetidine-carboxamide derivatives with aromatic groups show activity against Gram-positive bacteria via membrane disruption .

- Neurological Targets : Structural similarity to piperazine-containing compounds hints at CNS applications (e.g., neurotransmitter modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.